molecular formula C16H16ClN3O2 B2811592 2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide CAS No. 1444303-77-8

2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide

Cat. No.: B2811592
CAS No.: 1444303-77-8
M. Wt: 317.77
InChI Key: RFZBRIMXJASPHO-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide is a complex organic compound featuring an indole core, a chloro substituent, a cyano group, and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The chloro substituent can be introduced through halogenation reactions, while the cyano group can be added via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, such as cyano, hydroxyl, or amino groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The indole core is known for its biological activity, and this compound could be explored for its potential as a bioactive molecule.

  • Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

  • Industry: Its unique structure makes it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The indole core, in particular, is known to interact with various biological targets, which could lead to diverse biological effects.

Comparison with Similar Compounds

  • 2-(5-Chloro-1H-indol-3-yl)ethylamine: This compound shares the indole core and chloro substituent but lacks the cyano and oxolan groups.

  • N-[cyano(oxolan-3-yl)methyl]acetamide: This compound contains the cyano and oxolan groups but lacks the indole core and chloro substituent.

Uniqueness: The combination of the indole core, chloro substituent, cyano group, and oxolan ring makes this compound unique. Its structural complexity and potential biological activity set it apart from similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-12-1-2-14-13(6-12)11(8-19-14)5-16(21)20-15(7-18)10-3-4-22-9-10/h1-2,6,8,10,15,19H,3-5,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZBRIMXJASPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C#N)NC(=O)CC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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